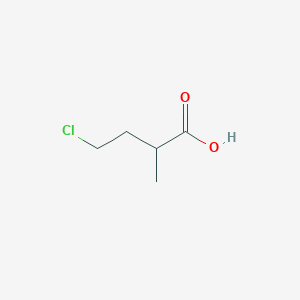

4-Chloro-2-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACOJLDLXBNEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594999 | |

| Record name | 4-Chloro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672305-40-7 | |

| Record name | 4-Chloro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Chloro-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

4-Chloro-2-methylbutanoic acid, with the CAS number 672305-40-7, is a halogenated carboxylic acid. This technical guide provides a summary of its fundamental chemical and physical properties. Due to the limited availability of public experimental data for this specific compound, this document also outlines proposed experimental protocols for its synthesis and analysis based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while basic molecular information is available from chemical suppliers, specific experimental data such as melting point, boiling point, and solubility are not readily found in the public domain.

| Property | Value | Reference(s) |

| CAS Number | 672305-40-7 | [1] |

| Molecular Formula | C₅H₉ClO₂ | |

| Molecular Weight | 136.58 g/mol | [1] |

| Synonyms | Butanoic acid, 4-chloro-2-methyl- | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Spectral Data (NMR, IR, MS) | Indicated as available by suppliers, but specific data not publicly accessible. | [1][2] |

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in published literature. However, based on the synthesis of structurally similar compounds, the following methodologies are proposed.

Synthesis Protocol: A Plausible Approach

A likely synthetic route to this compound would involve the chlorination of a suitable precursor, such as γ-butyrolactone, followed by the introduction of the methyl group. A generalized two-step procedure is outlined below.

Step 1: Synthesis of 4-Chlorobutanoic Acid from γ-Butyrolactone

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Add γ-butyrolactone to the flask, followed by the slow addition of thionyl chloride (SOCl₂).

-

Reaction Conditions: The reaction mixture is typically heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting 4-chlorobutanoyl chloride is then carefully hydrolyzed by the addition of water to yield 4-chlorobutanoic acid.

-

Purification: The crude 4-chlorobutanoic acid can be purified by distillation under reduced pressure.

Step 2: α-Methylation of 4-Chlorobutanoic Acid

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

-

Deprotonation: The 4-chlorobutanoic acid is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise to deprotonate the α-carbon.

-

Methylation: An electrophilic methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is allowed to warm to room temperature slowly.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The final product, this compound, can be purified by column chromatography on silica (B1680970) gel or by distillation.

Analytical Protocols

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. Expected signals would correspond to the methyl group, the methine proton at the α-carbon, the methylene (B1212753) protons adjacent to the chlorine atom, and the acidic proton of the carboxylic acid.

-

¹³C NMR: To identify the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present. A strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) would be expected.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, as well as characteristic isotopic patterns for a chlorine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable reversed-phase column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid, such as formic acid or trifluoroacetic acid) could be used.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a chemical compound like this compound.

References

"4-Chloro-2-methylbutanoic acid" chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure and bonding of this compound (C₅H₉ClO₂). Due to a lack of available experimental data for this specific compound, this guide leverages computational data from reputable chemical databases to describe its physicochemical properties, molecular geometry, and bonding characteristics. Furthermore, it outlines standard experimental protocols that are fundamental for the structural elucidation of such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for professionals in research and drug development who may be interested in the synthesis, characterization, or application of this compound and its analogues.

Introduction

This compound is a halogenated carboxylic acid with the chemical formula C₅H₉ClO₂.[1] Its molecular structure features a four-carbon butanoic acid backbone with a chlorine atom substituted at the fourth carbon (C4) and a methyl group at the second carbon (C2). The presence of a chiral center at C2 indicates that the molecule can exist as a pair of enantiomers, a critical consideration in pharmaceutical development where stereoisomers can exhibit distinct pharmacological and toxicological profiles. The functional groups present—a carboxylic acid and an alkyl halide—make it a potentially versatile intermediate in organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in Table 1. It is important to note that while the molecular formula and weight are derived from its chemical composition, many of the other physicochemical properties are computationally predicted and should be considered as estimated values.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | 672305-40-7 |

| XLogP3 (Computed) | 1.5 |

| Hydrogen Bond Donor Count (Computed) | 1 |

| Hydrogen Bond Acceptor Count (Computed) | 2 |

| Rotatable Bond Count (Computed) | 3 |

Data sourced from PubChem and Molbase.[1][2]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a chain of four sp³-hybridized carbon atoms, with the exception of the carboxyl carbon, which is sp²-hybridized. This leads to a tetrahedral geometry around the carbons of the alkyl chain and a trigonal planar geometry for the carboxylic acid group. The molecule contains single covalent bonds (C-C, C-H, C-O, O-H, C-Cl) and one double bond (C=O).

Due to the absence of experimental crystallographic data, the precise bond lengths and angles for this compound are not documented. However, Table 2 provides estimated values based on computational models and standard values for similar chemical environments.

Table 2: Computationally Estimated Bond Parameters

| Parameter | Bond/Angle Type | Estimated Value |

| Bond Length | C-Cl | ~ 1.78 Å |

| C-C (sp³-sp³) | ~ 1.53 Å | |

| C-C (sp³-sp²) | ~ 1.51 Å | |

| C=O | ~ 1.21 Å | |

| C-O | ~ 1.35 Å | |

| Bond Angle | C-C-C | ~ 110-112° |

| Cl-C-C | ~ 110° | |

| O=C-O | ~ 124° |

These values are illustrative and based on computational chemistry predictions.

Experimental Protocols for Structural Characterization

The definitive determination of the structure of a novel or uncharacterized compound like this compound requires a combination of spectroscopic and spectrometric techniques. The following are detailed, standard experimental protocols that would be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Expected signals would include a doublet for the C2-methyl group, a multiplet for the C2 proton, two distinct multiplets for the diastereotopic protons on C3, a triplet for the C4 methylene (B1212753) protons, and a broad singlet for the acidic proton of the carboxyl group.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Five distinct signals are expected, corresponding to the five carbon atoms of the molecule. The chemical shifts would be indicative of their electronic environment, with the carboxyl carbon appearing furthest downfield.

-

2D NMR Experiments: To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

-

Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid dimer at approximately 3300-2500 cm⁻¹, a sharp and intense C=O stretch around 1710 cm⁻¹, and a C-Cl stretch in the fingerprint region (typically 800-600 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to further confirm the structure.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation and purification. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured. The molecular ion peak (M⁺) would confirm the molecular weight of 136.58 g/mol . A characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with roughly one-third the intensity of the M⁺ peak) would be expected.

-

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for a molecule of this type would include the loss of a chlorine atom, the loss of the carboxyl group, and cleavage of the carbon-carbon bonds.

Visualizations

Caption: 2D chemical structure of this compound.

Caption: A typical experimental workflow for structural elucidation.

References

An In-depth Technical Guide to 4-Chloro-2-methylbutanoic Acid: Synthesis, Discovery, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbutanoic acid, a chiral carboxylic acid, holds significance as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring a chlorine atom and a stereocenter, makes it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, discovery, and historical context of this compound, intended to serve as a resource for researchers and professionals in drug development and chemical synthesis.

Chemical Properties and Data

This compound is a halogenated carboxylic acid with the following key identifiers and properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 672305-40-7 |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Appearance | Varies (typically a liquid or low-melting solid) |

| Chirality | Exists as (R)- and (S)-enantiomers |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be inferred from established methods for analogous compounds. The primary strategies involve the chlorination of a suitable precursor or the ring-opening of a lactone derivative.

Ring-Opening of a Substituted γ-Butyrolactone

One plausible and efficient method for the synthesis of this compound is the ring-opening of α-methyl-γ-butyrolactone. This reaction is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid, often in the presence of a catalyst.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add α-methyl-γ-butyrolactone (1.0 eq).

-

Addition of Chlorinating Agent: Cool the flask in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slow addition to ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data (Illustrative):

| Starting Material | Product Yield (Anticipated) | Purity (Anticipated) |

| α-Methyl-γ-butyrolactone | 75-85% | >95% (after purification) |

A diagram illustrating this synthetic pathway is provided below:

Caption: Synthesis of this compound via ring-opening of α-methyl-γ-butyrolactone.

Chlorination of 2-Methylbutanoic Acid

Direct chlorination of 2-methylbutanoic acid is another potential synthetic route. This would likely proceed via a free-radical mechanism, which can lead to a mixture of products due to the different reactivities of the C-H bonds. Achieving high selectivity for the 4-position would be a significant challenge.

A more controlled approach would be to first convert 2-methylbutanoic acid to a more reactive derivative, such as an acyl chloride or ester, before proceeding with a more selective chlorination method.

Historical Context and Discovery

The specific discovery of this compound is not well-documented in readily available historical records. However, its synthesis and study fall within the broader historical development of halogenated carboxylic acids.

The Hell–Volhard–Zelinsky (HVZ) reaction , first reported in the 1880s, provided a general method for the α-halogenation of carboxylic acids. While this reaction would not directly produce the 4-chloro isomer, it laid the groundwork for the systematic study of halogenated acids.

The development of new chlorinating agents and a deeper understanding of reaction mechanisms in the 20th century, including free-radical and electrophilic chlorination, expanded the toolbox for synthesizing a wide variety of halogenated organic compounds. It is likely that this compound was first synthesized during this period as part of broader investigations into the properties and applications of such molecules.

Applications in Drug Development

Chlorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties that the chlorine atom imparts. These can include increased lipophilicity, altered metabolic stability, and the ability to form specific interactions with biological targets.

While a specific, marketed drug that directly uses this compound as a starting material is not prominently cited in the literature, its availability from chemical suppliers that cater to the pharmaceutical industry strongly suggests its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature makes it particularly valuable for the stereoselective synthesis of drug candidates.

The logical workflow for its use in drug discovery is depicted below:

Caption: Role of this compound in a typical drug development pipeline.

Conclusion

This compound is a valuable chiral building block with potential applications in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. While its specific history is not extensively documented, its synthesis can be achieved through established chemical transformations. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its properties, potential synthetic routes, and its likely role in the landscape of drug discovery and development. Further research into stereoselective synthetic methods and the identification of its specific applications in API synthesis would be of significant value to the scientific community.

Reactivity of 4-Chloro-2-methylbutanoic Acid with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-methylbutanoic acid is a bifunctional molecule possessing two primary sites susceptible to nucleophilic attack: the electrophilic carbon bearing the chlorine atom (C4) and the carbonyl carbon of the carboxylic acid group. Its reactivity is dominated by a competition between intermolecular nucleophilic substitution at the C4 position and an intramolecular cyclization (lactonization) to form γ-methyl-γ-butyrolactone. This guide elucidates the fundamental principles governing these reaction pathways, providing a framework for predicting and controlling the reaction outcomes with various nucleophiles. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon established principles of organic chemistry and data from analogous haloalkanoic acids to predict its reactivity.

Core Reactivity Principles

The reactivity of this compound is dictated by the interplay of several factors, including the nature of the nucleophile, reaction conditions (temperature, solvent, concentration), and the inherent structural features of the molecule.

2.1 Electrophilic Centers:

-

C4 Carbon: The carbon atom bonded to the chlorine is an electrophilic center due to the electronegativity of the chlorine atom, making it susceptible to S\subN1 and S\subN2 type reactions.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is also electrophilic and can be attacked by strong nucleophiles, although this typically requires activation of the carboxyl group.

2.2 Competing Reaction Pathways:

The primary reactive dichotomy lies between intermolecular substitution by an external nucleophile and intramolecular attack by the carboxylate group.

-

Intermolecular Nucleophilic Substitution: An external nucleophile attacks the C4 carbon, displacing the chloride ion. This pathway is favored by strong, highly concentrated nucleophiles.

-

Intramolecular Nucleophilic Substitution (Lactonization): The carboxylate oxygen acts as an internal nucleophile, attacking the C4 carbon to form a five-membered ring, γ-methyl-γ-butyrolactone. This is a facile process for γ-haloacids and is often favored, particularly under conditions that promote the formation of the carboxylate anion.

Intermolecular Nucleophilic Substitution

The reaction of this compound with external nucleophiles is expected to proceed primarily via an S\subN2 mechanism at the C4 position, which is a primary carbon. The methyl group at the C2 position is unlikely to provide significant steric hindrance to the C4 center.

3.1 Reactivity with Common Nucleophiles:

The following table summarizes the expected products from reactions with various nucleophiles under conditions favoring intermolecular substitution.

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions Favoring Intermolecular Substitution |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-2-methylbutanoic acid | High concentration of NaOH, lower temperatures |

| Ammonia | Ammonia (NH\sub3) | 4-Amino-2-methylbutanoic acid | Excess concentrated ammonia, moderate temperatures |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyano-2-methylbutanoic acid | Aprotic solvent, moderate temperatures |

| Azide | Sodium Azide (NaN\sub3) | 4-Azido-2-methylbutanoic acid | Aprotic solvent (e.g., DMF), moderate temperatures |

| Thiolate | Sodium Thiolate (RSNa) | 4-(Alkylthio)-2-methylbutanoic acid | Aprotic solvent, moderate temperatures |

3.2 Generalized Experimental Protocol for Monitoring Intermolecular Substitution:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) for reactions with sodium salts) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add the nucleophile (e.g., NaI, 1.1 equivalents) to the solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The formation of a precipitate (e.g., NaCl) can also indicate reaction progress.

-

Work-up: Upon completion, quench the reaction (e.g., with water), extract the product with an organic solvent, dry the organic layer (e.g., with Na\sub2SO\sub4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation.

3.3 Visualization of Intermolecular Substitution Pathway:

Caption: General pathway for S\subN2 intermolecular substitution.

Intramolecular Nucleophilic Substitution (Lactonization)

A key reaction pathway for this compound is intramolecular cyclization to form a stable five-membered lactone, γ-methyl-γ-butyrolactone. This reaction is often spontaneous, especially in the presence of a base that deprotonates the carboxylic acid.

4.1 Mechanism of Lactonization:

The reaction proceeds via an intramolecular S\subN2 attack where the carboxylate anion acts as the nucleophile. The process is entropically favored due to the formation of a five-membered ring.

4.2 Factors Favoring Lactonization:

-

Base: The presence of a non-nucleophilic base to deprotonate the carboxylic acid, thereby increasing the nucleophilicity of the carboxylate group.

-

Solvent: Polar protic solvents can facilitate the ionization of the carboxylic acid and stabilize the transition state.

-

Dilution: High dilution can favor intramolecular reactions over intermolecular ones.

-

Temperature: Moderate heating can provide the activation energy for the cyclization.

4.3 Generalized Experimental Protocol for Lactonization:

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., water or a water/acetone mixture).

-

Base Addition: Slowly add a weak base, such as sodium bicarbonate (NaHCO\sub3), to the solution until the pH is neutral or slightly basic.

-

Heating: Heat the reaction mixture under reflux.

-

Monitoring: Monitor the disappearance of the starting material and the formation of the lactone by GC-MS or NMR spectroscopy. The consumption of the base can also be monitored.

-

Work-up and Purification: After the reaction is complete, cool the mixture, acidify to a neutral pH, and extract the lactone with an organic solvent. The lactone can then be purified by distillation.

4.4 Visualization of Lactonization Pathway:

Caption: Pathway for intramolecular cyclization (lactonization).

Competition Between Intermolecular and Intramolecular Pathways

The outcome of the reaction of this compound with a nucleophile depends on the relative rates of the intermolecular and intramolecular pathways.

5.1 Factors Influencing the Reaction Pathway:

-

Nucleophile Strength and Concentration: Strong, highly concentrated nucleophiles favor the intermolecular pathway. Weak or dilute nucleophiles allow the intramolecular reaction to dominate.

-

Basicity of the Nucleophile: A highly basic nucleophile will deprotonate the carboxylic acid, promoting lactonization. If the nucleophile is a better nucleophile than the resulting carboxylate, intermolecular substitution may still occur.

-

Solvent: Polar aprotic solvents can enhance the reactivity of anionic nucleophiles, potentially favoring the intermolecular reaction. Polar protic solvents can favor lactonization by stabilizing the carboxylate anion.

-

Temperature: Higher temperatures generally increase the rates of both reactions, but the effect might be more pronounced for one pathway over the other, depending on the activation energies.

5.2 Logical Flow Diagram of Competing Pathways:

Caption: Factors influencing the competition between reaction pathways.

Reactions at the Carboxyl Group

While the primary focus of this guide is on the reactivity at the C-Cl bond, it is important to note that the carboxylic acid group itself can undergo various reactions, such as esterification, amide formation (typically after conversion to an acyl chloride), and reduction. These reactions generally require specific reagents and conditions that activate the carboxyl group and are distinct from the nucleophilic substitution at the C4 position.

Conclusion

The reactivity of this compound with nucleophiles is characterized by a dynamic competition between intermolecular substitution and intramolecular cyclization. A thorough understanding of the principles of nucleophilic substitution, coupled with careful control of reaction conditions, is paramount for selectively achieving the desired chemical transformation. For drug development professionals and researchers, this predictive framework is essential for the rational design of synthetic routes involving this and structurally related molecules. Further empirical studies are warranted to quantify the reaction kinetics and yields for specific nucleophiles, which would provide a more precise predictive model of its reactivity.

Theoretical Examination of 4-Chloro-2-methylbutanoic Acid Stability: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the stability of 4-Chloro-2-methylbutanoic acid. The stability of halogenated organic molecules is a critical parameter in drug development and chemical synthesis, influencing shelf-life, reactivity, and degradation pathways. This document outlines a computational workflow, from initial conformational analysis to the exploration of potential decomposition routes, serving as a framework for the theoretical assessment of this and similar halogenated carboxylic acids.

Introduction

This compound is a chiral haloalkanoic acid. The presence of a chlorine atom, a stereocenter, and a carboxylic acid moiety makes its stability a subject of interest for synthetic and medicinal chemists. Theoretical studies, primarily employing quantum chemical calculations, offer a powerful, non-experimental means to probe the intrinsic stability of such molecules. These computational approaches can predict thermodynamic and kinetic parameters, providing insights into the molecule's conformational preferences and its propensity to undergo degradation.

Halogenated compounds can be susceptible to degradation, and their stability is a key factor in their environmental and biological impact.[1] Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting reaction pathways and transition states, which can guide experimental design and save significant resources.[2]

Conformational Analysis and Structural Stability

The first step in assessing the theoretical stability of this compound is to identify its most stable conformers. The relative energies of these conformers determine their population at a given temperature and provide a foundational understanding of the molecule's structural landscape.

Experimental Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: The 3D structure of both (R)- and (S)-enantiomers of this compound is generated using a molecular builder.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is often achieved using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency.

-

Quantum Mechanical Geometry Optimization: The lowest energy conformers identified from the initial search are then subjected to geometry optimization using a higher level of theory, typically DFT. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Data Presentation: Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| (S)-1 | 0.00 | 0.00 | 75.3 |

| (S)-2 | 1.25 | 1.30 | 15.1 |

| (S)-3 | 2.10 | 2.18 | 5.5 |

| (R)-1 | 0.00 | 0.00 | 75.3 |

| (R)-2 | 1.25 | 1.30 | 15.1 |

| (R)-3 | 2.10 | 2.18 | 5.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. A thorough computational study would be required to generate actual values.

Potential Decomposition Pathways

Understanding the potential decomposition pathways is crucial for predicting the long-term stability and identifying potential degradation products. For this compound, two primary unimolecular decomposition pathways are considered here for illustrative purposes: intramolecular cyclization (lactonization) and dehydrochlorination.

Experimental Protocol: Transition State Searching and Reaction Pathway Analysis

-

Reactant and Product Optimization: The geometries of the reactant (the most stable conformer of this compound) and the potential products (e.g., γ-valerolactone and HCl for lactonization) are optimized at the chosen level of theory.

-

Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Methods such as the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.

-

TS Verification: The located transition state is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the intended reactant and product minima.

-

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant.

Data Presentation: Calculated Activation Barriers for Decomposition

| Reaction Pathway | Reactant | Transition State | Product(s) | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Intramolecular Cyclization | This compound | TS1 | γ-Valerolactone + HCl | 35.8 | 34.5 |

| Dehydrochlorination | This compound | TS2 | 2-Methyl-3-butenoic acid + HCl | 42.1 | 40.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Computational Workflow and Reaction Pathways

Visual representations are essential for conveying complex theoretical workflows and reaction mechanisms.

Figure 1: Computational workflow for stability analysis.

Figure 2: Hypothetical decomposition pathways.

Conclusion

This guide has outlined a robust theoretical framework for assessing the stability of this compound. By combining conformational analysis with the investigation of potential decomposition pathways, computational chemistry provides invaluable insights into the intrinsic stability of this molecule. The methodologies and workflows described herein are applicable to a wide range of small organic molecules and are an indispensable tool in modern drug discovery and development. The hypothetical data presented underscores the kind of quantitative information that can be obtained, guiding further experimental work and informing on the handling and storage conditions for this compound. While no specific experimental or theoretical studies on the stability of this compound were found in the initial search, the principles of computational chemistry provide a clear path for such an investigation.

References

4-Chloro-2-methylbutanoic Acid: A Chiral Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental consideration in modern drug design and development, with the stereochemistry of a molecule often dictating its pharmacological activity, efficacy, and safety profile. Enantiomerically pure chiral building blocks are therefore indispensable tools in the synthesis of complex pharmaceutical compounds. 4-Chloro-2-methylbutanoic acid, a halogenated carboxylic acid possessing a stereocenter at the C2 position, represents a versatile chiral synthon with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of the (R)- and (S)-enantiomers of this compound as chiral building blocks for the synthesis of bioactive molecules.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and analytical characterization. While extensive experimental data for the individual enantiomers are not widely reported in publicly available literature, the general properties of the racemic compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | PubChem |

| Molecular Weight | 136.58 g/mol | PubChem |

| CAS Number | 672305-40-7 (racemic) | MOLBASE[1] |

Synthesis of Chiral this compound

The preparation of enantiomerically pure forms of this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or resolution of a racemic mixture.

Asymmetric Synthesis

While specific, detailed protocols for the asymmetric synthesis of this compound are not extensively documented, general methodologies for the stereoselective synthesis of α-methyl-substituted carboxylic acids can be adapted. One common approach involves the use of chiral auxiliaries.

Conceptual Workflow for Chiral Auxiliary-Mediated Synthesis:

Figure 1: Conceptual workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

Experimental Protocol (General, adapted from similar syntheses):

-

Acylation of Chiral Auxiliary: A solution of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise, followed by the addition of 4-chlorobutyryl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Diastereoselective Methylation: The resulting N-acylated auxiliary is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to form the enolate. Methyl iodide is then added to introduce the methyl group at the α-position. The stereochemistry of this step is directed by the chiral auxiliary.

-

Auxiliary Cleavage: The N-alkylated auxiliary is hydrolyzed using, for example, lithium hydroxide (B78521) and hydrogen peroxide in a mixture of THF and water. This step cleaves the chiral auxiliary, which can often be recovered, to yield the enantiomerically enriched this compound. The desired product is then isolated and purified by standard techniques such as extraction and chromatography.

Chiral Resolution

Resolution of racemic this compound is another viable strategy to obtain the individual enantiomers. This can be achieved through several methods, including diastereomeric salt formation or enzymatic resolution.

Workflow for Chiral Resolution via Diastereomeric Salt Formation:

Figure 2: Workflow for the resolution of racemic this compound via diastereomeric salt formation.

Experimental Protocol (General):

-

Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). An equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) is added to the solution.

-

Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out of the solution first.

-

Isolation and Liberation of Enantiomers: The crystallized salt is isolated by filtration. The mother liquor is retained for the isolation of the other diastereomer. The isolated salt is then treated with an acid (e.g., hydrochloric acid) to liberate the enantiomerically enriched carboxylic acid. The other enantiomer can be recovered from the mother liquor by a similar acidification process. The enantiomeric purity of the products should be determined by a suitable analytical technique, such as chiral HPLC.

Enzymatic Resolution:

Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used for the kinetic resolution of racemic carboxylic acids or their esters. For instance, a lipase (B570770) could selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted acid from the newly formed ester.

Applications as a Chiral Building Block

While specific examples of the use of enantiomerically pure this compound in the synthesis of marketed pharmaceuticals are not prominently featured in the reviewed literature, its structure suggests potential applications in the synthesis of various bioactive molecules. The presence of a chiral center, a carboxylic acid handle for further functionalization, and a terminal chloride that can be displaced by nucleophiles makes it a versatile synthon.

Hypothetical Application in Drug Synthesis:

The (S)-enantiomer of this compound could, for instance, be a precursor for the synthesis of chiral γ-amino acids or lactams, which are important structural motifs in many pharmaceuticals.

Conceptual Synthetic Pathway:

Figure 3: Conceptual pathway for the conversion of (S)-4-Chloro-2-methylbutanoic acid to a chiral pharmaceutical intermediate.

Signaling Pathways and Biological Relevance

As there are no widely reported drugs synthesized directly from this compound, a discussion of specific signaling pathways is speculative. However, should this building block be used to synthesize a molecule targeting a particular receptor or enzyme, the relevant signaling pathway would then be of importance. For example, if it were used to synthesize a novel GABA analogue, the GABAergic signaling pathway would be the focus.

Conclusion

This compound, in its enantiomerically pure forms, represents a promising yet underexplored chiral building block for pharmaceutical synthesis. While detailed, specific applications in the synthesis of marketed drugs are not readily apparent in the current literature, established methods of asymmetric synthesis and chiral resolution can be applied to obtain the (R)- and (S)-enantiomers. Its bifunctional nature, with a modifiable carboxylic acid and a reactive chloride, provides a versatile platform for the construction of more complex chiral molecules. Further research into the applications of this chiral synthon could unveil its potential in the development of novel therapeutics. Researchers in drug discovery and development are encouraged to consider this building block for the synthesis of new chemical entities with defined stereochemistry.

References

Spectroscopic Characterization of 4-Chloro-2-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Chloro-2-methylbutanoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predicted spectroscopic profile based on the analysis of structurally similar compounds. The guide outlines the theoretical principles and expected spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are also provided to facilitate the acquisition of actual experimental data. This document is intended to serve as a valuable resource for researchers in the planning and interpretation of spectroscopic analyses of this compound and related small molecules.

Introduction

This compound is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough spectroscopic characterization is fundamental to confirm its chemical structure, assess its purity, and understand its chemical properties. This guide details the expected outcomes from the most common and powerful spectroscopic techniques used for the structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles, as well as by analogy to the experimental data of structurally related molecules.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ha | 1.2 - 1.4 | Doublet | ~7 |

| Hb | 2.5 - 2.8 | Multiplet | - |

| Hc | 1.8 - 2.2 | Multiplet | - |

| Hd | 3.6 - 3.8 | Triplet | ~6-7 |

| He | 10 - 13 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~178 - 182 |

| C2 | ~40 - 45 |

| C3 | ~30 - 35 |

| C4 | ~45 - 50 |

| C5 | ~15 - 20 |

Table 3: Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-O | 1210 - 1320 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]+• | 136/138 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |

| [M-Cl]+ | 101 | Loss of chlorine |

| [M-COOH]+ | 91/93 | Loss of carboxylic acid group |

| [C₄H₈Cl]+ | 91/93 | Fragment from cleavage adjacent to the carboxylic acid |

| [C₃H₆Cl]+ | 77/79 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat thin film.

-

Data Acquisition (Neat Liquid):

-

Place a small drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr).

-

Acquire a background spectrum of the clean ATR crystal or empty salt plates.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and will likely produce a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that may be used to prominently show the molecular ion.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) should result in a characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio.

-

Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain further structural information from the fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The predicted spectroscopic data and detailed experimental protocols provided in this guide offer a comprehensive framework for the characterization of this compound. While the provided data is theoretical, it is based on sound spectroscopic principles and analysis of related structures, offering a strong starting point for researchers. The successful acquisition and interpretation of experimental spectra following the outlined protocols will be crucial for the definitive structural elucidation and purity assessment of this compound, thereby facilitating its potential applications in research and development.

"4-Chloro-2-methylbutanoic acid" IUPAC nomenclature and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methylbutanoic acid, a halogenated carboxylic acid of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed nomenclature and registry information with a proposed synthesis protocol based on established chemical principles, alongside comparative data from structurally similar molecules to infer its physicochemical properties.

IUPAC Nomenclature and CAS Number

The compound "this compound" is identified by the following:

-

IUPAC Name: this compound

-

CAS Number: 672305-40-7

Physicochemical Properties

| Property | 4-Chlorobutanoic Acid | 2-Methylbutanoic Acid | This compound (Predicted) |

| Molecular Formula | C₄H₇ClO₂ | C₅H₁₀O₂ | C₅H₉ClO₂ |

| Molecular Weight | 122.55 g/mol | 102.13 g/mol | 136.58 g/mol |

| Melting Point | 16 °C[1] | -70 °C | Likely a low-melting solid or liquid |

| Boiling Point | 67-72 °C @ 2.5 Torr[1] | 176-177 °C @ 760 mm Hg | Expected to be between the two analogs |

| Density | 1.2373 g/cm³ @ 20 °C[1] | 0.936 g/mL @ 25 °C | Likely between 1.0 and 1.2 g/cm³ |

| pKa | 4.52 @ 18 °C[2] | 4.8 | Expected to be in the range of 4.5 - 5.0 |

| Water Solubility | Soluble[3] | 45 g/L @ 20 °C[4] | Expected to be moderately soluble |

Experimental Protocols

Proposed Synthesis of this compound via Malonic Ester Synthesis

The following is a proposed, detailed methodology for the synthesis of this compound based on the well-established malonic ester synthesis route. This protocol has not been experimentally validated for this specific compound but is based on sound organic chemistry principles.[5][6][7][8][9][10]

Overall Reaction Scheme:

-

Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with a suitable methylating agent (e.g., methyl iodide).

-

Second Alkylation: The resulting diethyl methylmalonate is then alkylated with a 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane).

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final product.

Step-by-Step Protocol:

-

Preparation of Diethyl Methylmalonate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

-

After the addition is complete, add methyl iodide (1.0 eq) dropwise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture, neutralize with dilute hydrochloric acid, and remove the ethanol under reduced pressure.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl methylmalonate. Purify by vacuum distillation.

-

-

Alkylation with 1-bromo-2-chloroethane (B52838):

-

Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol as described above.

-

Add the purified diethyl methylmalonate (1.0 eq) dropwise to the cooled ethoxide solution.

-

Add 1-bromo-2-chloroethane (1.05 eq) dropwise.

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Work-up the reaction as in the first step to isolate the crude diethyl 2-(2-chloroethyl)-2-methylmalonate. Purify by vacuum distillation.

-

-

Hydrolysis and Decarboxylation:

-

To the purified dialkylated ester, add an excess of a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester groups.

-

After hydrolysis is complete (as indicated by the disappearance of the ester on TLC), cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.

-

Gently heat the acidified solution to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide.

-

After gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

-

The final product can be further purified by vacuum distillation or crystallization.

-

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthesis of this compound via malonic ester synthesis.

Potential Applications and Biological Significance

Halogenated organic compounds, including chlorinated carboxylic acids, are important scaffolds in medicinal chemistry and drug discovery.[11][12][13] The presence of a chlorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and ability to form specific interactions such as halogen bonds with biological targets.[11][12][13]

While specific biological activities for this compound have not been reported, its structure suggests potential as a building block in the synthesis of more complex molecules with therapeutic potential. It could be explored as a fragment in the design of enzyme inhibitors or as a starting material for the synthesis of novel pharmaceutical agents. Further research is required to elucidate any intrinsic biological activity of this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-chlorobutanoic acid [chemister.ru]

- 3. CAS 627-00-9: 4-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. Malonic Ester Synthesis [organic-chemistry.org]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ch21: Malonic esters [chem.ucalgary.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 4-Chloro-2-methylbutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an overview of the known physical characteristics of 4-Chloro-2-methylbutanoic acid (CAS Number: 672305-40-7). Due to a lack of available experimental data in surveyed scientific literature and databases, this document also outlines standardized experimental protocols for determining the key physical constants of a novel carboxylic acid such as this. The methodologies described are based on established principles of physical chemistry and are intended to guide researchers in the empirical determination of these properties.

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 672305-40-7

-

Molecular Formula: C₅H₉ClO₂[1]

-

Molecular Weight: 136.58 g/mol

-

Chemical Structure:

Physical Constants

| Physical Constant | Value | Units |

| Melting Point | Data not available | °C |

| Boiling Point | Data not available | °C |

| Density | Data not available | g/cm³ |

| Water Solubility | Expected to be slightly soluble | g/L |

| Solubility in Organic Solvents | Data not available | - |

Experimental Protocols for Determination of Physical Constants

The following sections detail generalized experimental methodologies for the determination of the primary physical constants of a carboxylic acid. These protocols would require adaptation and optimization for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [2]

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm. The tube is then tapped to compact the sample.[3]

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the apparatus alongside a thermometer.[2]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point (Siwoloboff Method)

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a fusion tube.[4]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.[4]

-

Heating: The assembly is heated in a suitable heating bath (e.g., an aluminum block or oil bath).[4]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The exact volume of the pycnometer can be calculated.

-

Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a carboxylic acid, solubility is typically tested in water and various organic solvents.

Methodology: Qualitative and Semi-Quantitative Analysis [6]

-

Water Solubility: A small, measured amount of this compound (e.g., 25 mg) is added to a test tube containing a measured volume of deionized water (e.g., 0.75 mL). The tube is agitated vigorously. Observation of whether the solid dissolves indicates its solubility. Carboxylic acids with fewer than five carbon atoms are generally water-soluble.[6][7]

-

Aqueous Base Solubility: Due to the acidic nature of the carboxyl group, the compound's solubility should be tested in a 5% aqueous solution of sodium bicarbonate (NaHCO₃) and a 5% aqueous solution of sodium hydroxide (B78521) (NaOH). Effervescence (release of CO₂ gas) upon dissolution in NaHCO₃ is a strong indicator of a carboxylic acid.[7]

-

Organic Solvent Solubility: The solubility is tested in a range of organic solvents with varying polarities (e.g., diethyl ether, ethanol, acetone, hexane) using a similar procedure to that for water.

Visualizations

Workflow for Physical Constant Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical constants for a novel compound like this compound.

References

- 1. This compound | C5H9ClO2 | CID 18546973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylbutanoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 4-Chloro-2-methylbutanoic acid in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. Furthermore, as a point of reference, solubility data for the structurally related compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is presented.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. However, to provide a relevant data set for a structurally analogous compound, the following table summarizes the solubility of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in various organic solvents. This data can serve as a preliminary guide for solvent selection in experimental designs involving this compound, though empirical verification is essential.

Table 1: Solubility of a Related Compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)

| Solvent | Solubility (g/L) at Room Temperature |

| Acetone | 313[1] |

| Dichloromethane | 169[1] |

| Ethanol | 150[1] |

| Toluene | 8[1] |

| Hexane | 0.26[1] |

| Carbon Tetrachloride | Slightly Soluble[1] |

| Benzene | Slightly Soluble[1] |

| Ether | Soluble[1] |

| Water | 0.048 (at 25 °C)[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound such as this compound in various organic solvents. This protocol is a standard method used in chemical and pharmaceutical research.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Initial Investigation of 4-Chloro-2-methylbutanoic Acid Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial investigation into the reaction kinetics of 4-Chloro-2-methylbutanoic acid. Due to the limited availability of specific kinetic data for this molecule in the current scientific literature, this document outlines the foundational reactions of interest, detailed experimental protocols for their kinetic analysis, and expected reactivity trends based on established principles of physical organic chemistry and data from analogous compounds.

Introduction to this compound

This compound is a halogenated carboxylic acid with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure features a chiral center at the C2 position and a primary alkyl chloride at the C4 position, suggesting two primary sites for chemical modification: the carboxylic acid group and the carbon-chlorine bond. Understanding the kinetics of reactions at these sites is crucial for controlling reaction outcomes and developing efficient synthetic methodologies.

A potential synthetic route to this compound involves the haloform reaction of 5-chloro-3-methylpentan-2-one, followed by an acidic workup[1].

Key Reactions for Kinetic Investigation

The initial kinetic investigation of this compound should focus on two fundamental transformations: reactions involving the carboxylic acid group and nucleophilic substitution at the C-Cl bond.

-

Esterification: The reaction of the carboxylic acid with an alcohol (e.g., ethanol) to form an ester. This is a common derivatization and a key reaction in many synthetic pathways.

-

Hydrolysis (Solvolysis) of the C-Cl Bond: The reaction with water or other nucleophilic solvents, leading to the substitution of the chlorine atom. The rate of this reaction provides insight into the reactivity of the alkyl chloride moiety.

-

Nucleophilic Substitution with a Stronger Nucleophile: Reaction with a nucleophile such as sodium hydroxide, which can potentially involve both reaction at the carboxylic acid (acid-base neutralization) and substitution of the chlorine.

Predicted Reactivity and Kinetic Behavior

In the absence of direct experimental data, the reactivity of this compound can be predicted based on the behavior of analogous compounds and general principles of organic chemistry.

3.1. Acidity

The acidity of chloroalkanoic acids is influenced by the inductive effect of the electron-withdrawing chlorine atom. The pKa of butanoic acid is approximately 4.82. For chlorobutanoic acids, the acidity increases as the chlorine atom is moved closer to the carboxyl group.

Table 1: Predicted Acidity of Chloro-substituted Butanoic Acids

| Compound | pKa (approximate) | Predicted Acidity Relative to Butanoic Acid |

| Butanoic acid | 4.82 | - |

| 4-Chlorobutanoic acid | 4.52 | More acidic |

| 3-Chlorobutanoic acid | 4.05 | Even more acidic |

| 2-Chlorobutanoic acid | 2.86 | Most acidic |

| This compound | ~4.5 | Similar to 4-chlorobutanoic acid |

The methyl group at the C2 position is expected to have a minor electron-donating effect, slightly reducing the acidity compared to 2-chlorobutanoic acid, but the primary determinant of the increased acidity over butanoic acid is the chlorine at the C4 position.

3.2. Nucleophilic Substitution at the C-Cl Bond

The C-Cl bond is at a primary carbon, suggesting that nucleophilic substitution is likely to proceed via an SN2 mechanism. However, the molecule is not a simple primary alkyl halide. The reaction rate will be influenced by the steric hindrance from the methyl group at the C2 position and the electronic effects of the carboxylic acid group.

Table 2: Factors Influencing Nucleophilic Substitution Rates and Predicted Behavior

| Factor | Influence on SN2 Reactions | Predicted Effect for this compound |

| Substrate | Primary alkyl halides are favored. | The C-Cl bond is at a primary carbon, favoring SN2. |

| Steric Hindrance | Increased steric hindrance slows the reaction. | The methyl group at C2 may slightly hinder the backside attack. |

| Nucleophile | Stronger, less hindered nucleophiles increase the rate. | Reactions with strong nucleophiles like I⁻ or CN⁻ are expected to be faster than with weaker nucleophiles like H₂O. |

| Leaving Group | Good leaving groups (weak bases) are required. | Cl⁻ is a good leaving group. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are ideal. | Use of polar aprotic solvents will enhance the rate of SN2 reactions. |

The hydrolysis of the C-Cl bond in this compound is expected to be a relatively slow reaction, likely following pseudo-first-order kinetics in a large excess of water.

Experimental Protocols for Kinetic Analysis

The following protocols are proposed for the initial investigation of the reaction kinetics of this compound.

4.1. General Experimental Workflow

The general workflow for a kinetic experiment involves preparation of reactants, initiation of the reaction under controlled conditions, monitoring the concentration of a reactant or product over time, and analyzing the data to determine the rate law and rate constant.

References

Methodological & Application

Application Notes and Protocols for the Stereospecific Synthesis of 4-Chloro-2-methylbutanoic Acid

Introduction

These application notes provide a detailed protocol for the stereospecific synthesis of (R)- or (S)-4-chloro-2-methylbutanoic acid, a chiral building block with potential applications in the development of pharmaceuticals and other bioactive molecules. The stereocenter at the C2 position is established with high diastereoselectivity using an Evans' oxazolidinone chiral auxiliary. The synthetic strategy involves four key steps: acylation of the chiral auxiliary, diastereoselective alkylation, anti-Markovnikov hydrochlorination of a terminal alkene, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Logical Workflow for Stereospecific Synthesis

Caption: Overall workflow for the stereospecific synthesis.

Experimental Protocols

Step 1: Acylation of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone